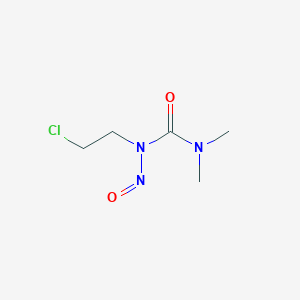
1-Nitroso-1-(2-chloroethyl)-3,3-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea is a chemical compound known for its significant applications in the field of medicine, particularly in chemotherapy. It is a member of the nitrosourea family, which are alkylating agents used to treat various types of cancer by interfering with the DNA replication process in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea typically involves the reaction of 1,1-dimethylurea with 2-chloroethylamine hydrochloride in the presence of a nitrosating agent such as sodium nitrite. The reaction is carried out under acidic conditions to facilitate the formation of the nitrosourea compound.
Industrial Production Methods
Industrial production of 3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Scientific Research Applications
3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It serves as a tool for studying DNA damage and repair mechanisms.
Medicine: It is primarily used in chemotherapy for treating brain tumors and other cancers. Its ability to cross the blood-brain barrier makes it particularly effective for brain cancer treatment.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects by alkylating DNA, which leads to the formation of cross-links between DNA strands. This prevents DNA replication and transcription, ultimately causing cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea is similar to other nitrosourea compounds such as carmustine and lomustine. it is unique in its specific chemical structure, which provides distinct pharmacokinetic properties and therapeutic applications. Similar compounds include:
Carmustine: Used in chemotherapy for brain tumors and lymphomas.
Lomustine: Another nitrosourea used for treating brain tumors and Hodgkin’s lymphoma.
Streptozocin: Used primarily for pancreatic cancer treatment.
Properties
CAS No. |
59960-30-4 |
|---|---|
Molecular Formula |
C5H10ClN3O2 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3,3-dimethyl-1-nitrosourea |
InChI |
InChI=1S/C5H10ClN3O2/c1-8(2)5(10)9(7-11)4-3-6/h3-4H2,1-2H3 |
InChI Key |
NEQGOOOOLVHDDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















